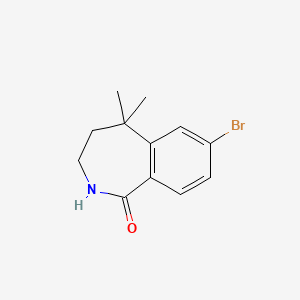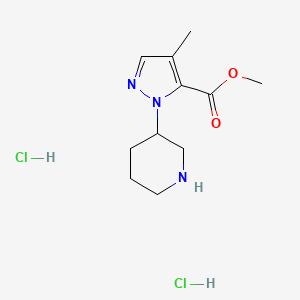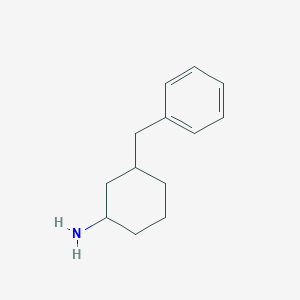![molecular formula C8H16Cl2N2O B13496643 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers](/img/structure/B13496643.png)
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C8H18Cl2N2. This compound is known for its complex structure, which includes a pyrrolo[2,3-c]pyridine core. It is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting materials such as 4-methoxy/4-ethoxy-6-methyl-1H-pyrrolo pyridine-1,3(2H)-diones can be used . The reaction conditions often involve the use of reagents like 1,2-dibromoethane or 1-bromo-2-chloroethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride include:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have similar core structures and exhibit potent activities against fibroblast growth factor receptors.
Pyrrolopyrazine derivatives: These compounds have a pyrrole ring and a pyrazine ring, showing various biological activities.
Uniqueness
What sets 6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride apart is its specific structure and the presence of diastereomers, which can lead to unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C8H16Cl2N2O |
|---|---|
Molekulargewicht |
227.13 g/mol |
IUPAC-Name |
6-methyl-2,3,3a,4,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridin-5-one;dihydrochloride |
InChI |
InChI=1S/C8H14N2O.2ClH/c1-10-5-7-6(2-3-9-7)4-8(10)11;;/h6-7,9H,2-5H2,1H3;2*1H |
InChI-Schlüssel |
ZPWGNWAYYTZORT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2C(CCN2)CC1=O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-(iodomethyl)-3-(thiazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13496564.png)
![1-Iodo-3-(4,4,4-trifluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B13496572.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13496573.png)
![3-[(Tert-butoxy)carbonyl]-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496586.png)
![tert-butyl N-[2-amino-1-(cuban-1-yl)ethyl]carbamate](/img/structure/B13496593.png)
![N-(5-aminopentyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13496602.png)


![tert-butyl N-[4-oxo-1-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13496617.png)
![N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine](/img/structure/B13496623.png)

![rac-(3R,4S)-1-oxa-8-azaspiro[5.5]undecane-3,4-diol hydrochloride](/img/structure/B13496628.png)
![6'-Chloro-3'h-spiro[azetidine-3,2'-furo[3,2-c]pyridine] dihydrochloride](/img/structure/B13496638.png)

